N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride
Description
N-(2,3,6-Trifluorobenzyl)cyclopropanamine hydrochloride (CAS: Not explicitly provided; Product ID: QD-2703) is a cyclopropane-containing amine derivative with a 2,3,6-trifluorobenzyl substituent. It is synthesized as a hydrochloride salt, enhancing its stability and solubility for research applications. The compound is cataloged with 95% purity (MFCD31614077) and is primarily used as a building block in medicinal chemistry, particularly for developing kinase inhibitors or other biologically active molecules . The trifluorobenzyl group contributes to its lipophilicity and metabolic stability, making it valuable in drug discovery pipelines.
Properties
IUPAC Name |
N-[(2,3,6-trifluorophenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-8-3-4-9(12)10(13)7(8)5-14-6-1-2-6;/h3-4,6,14H,1-2,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJXRRMEVYQCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dechlorination of Halogenated Benzonitriles
A key patent (EP3914582A1) describes an optimized process for synthesizing halogenated benzylamines from benzonitriles. For 2,3,6-trifluorobenzylamine, the pathway involves:
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Dechlorination : 3,5-Dichloro-2,3,6-trifluorobenzonitrile is treated with zinc powder in acetic acid at 70°C, achieving >98% conversion to 2,3,6-trifluorobenzonitrile.
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Hydrogenation : The nitrile intermediate undergoes catalytic hydrogenation using Raney nickel and anhydrous ammonia in 2-propanol. Continuous flow reactors improve yield (85–90%) by minimizing side reactions like dehalogenation.
Critical parameters include:
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Temperature : 60–80°C for hydrogenation
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Pressure : 10 kg/cm² hydrogen gas
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Catalyst loading : 8–10 wt% Raney nickel
Impurity profiles show <2% 2,6-difluorobenzonitrile, ensuring high-purity benzylamine.
Cyclopropanamine Synthesis and Functionalization
The cyclopropane ring introduces stereochemical complexity, requiring enantioselective methods.
Cyclopropanation via Difluorocarbene Addition
A seminal approach involves generating difluorocarbene from sodium bromodifluoroacetate (BrCF₂COONa). In diglyme at 150°C, BrCF₂COONa decomposes to difluorocarbene, which adds to alkenes:
For N-substituted cyclopropanamines, allylamine derivatives react with difluorocarbene to form 1-aminocyclopropanes. Yields exceed 90% with electron-rich alkenes but drop to 60–70% for electron-deficient substrates.
Enantioselective Hydrogenation
Patent EP2644590A1 details the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, a structural analog. Key steps include:
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Chiral reduction : (E)-3-(3,4-difluorophenyl)-2-propenoic acid is reduced using chiral oxazaborolidine catalysts, achieving >99% enantiomeric excess.
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Cyclopropanation : The resulting alcohol undergoes Mitsunobu reaction with triphenylphosphine/diethylazodicarboxylate to form the cyclopropane ring.
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Nitro reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine.
Adapting this method for N-(2,3,6-trifluorobenzyl)cyclopropanamine would require substituting the 3,4-difluorophenyl group with 2,3,6-trifluorobenzyl during the alkylation step.
Coupling Strategies for Benzylamine-Cyclopropanamine Conjugation
Nucleophilic Substitution
Reacting 2,3,6-trifluorobenzyl chloride with cyclopropanamine in the presence of triethylamine yields the target compound. Example conditions:
Reductive Amination
An alternative route involves condensing trifluorobenzaldehyde with cyclopropanamine followed by borohydride reduction:
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Imine formation : Cyclopropanamine + 2,3,6-trifluorobenzaldehyde → Schiff base (60–65% yield).
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Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C (85% yield).
Purification and Salt Formation
Hydrochloride Salt Precipitation
The free base is treated with HCl in methanol, yielding the hydrochloride salt:
Distillation and Crystallization
High-purity product (≥98%) is achieved via:
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Catalyst Recycling
Raney nickel catalysts are reused up to 5 cycles with <5% activity loss, reducing costs.
Waste Management
Zinc chloride byproducts from dechlorination are neutralized with sodium carbonate, producing ZnO/NaCl sludge.
Structural Characterization
NMR Analysis
Chemical Reactions Analysis
Types of Reactions
N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluorobenzyl group enhances its binding affinity and specificity towards these targets. The cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and interaction with biological macromolecules. The hydrochloride salt form increases its solubility and stability in aqueous environments.
Comparison with Similar Compounds
N-(2-Chloro-6-fluorobenzyl)cyclopropanamine Hydrochloride
- Structure : Substituted benzyl group with chlorine at position 2 and fluorine at position 4.
- Molecular Formula : C₁₀H₁₂Cl₂FN
- Molar Mass : 236.11 g/mol
- Chlorine’s larger atomic radius may sterically hinder interactions in biological targets compared to fluorine. Applications: Likely used in similar medicinal chemistry contexts but with distinct selectivity profiles due to halogen effects .
N-[2-(4-Chlorophenyl)-1-Methylethyl]cyclopropanamine Hydrochloride
- Structure : Cyclopropanamine attached to a 4-chlorophenyl group via a methyl-substituted ethyl chain.
- Molecular Mass : [M+1-HCl] = 210 (actual molar mass with HCl ~246.5 g/mol).
- Applications: Demonstrated utility in fungicides, suggesting agrochemical applications distinct from fluorinated analogs .
N-(1-Phenylethyl)cyclopropanamine Hydrochloride
- Structure : Phenylethyl group instead of halogenated benzyl.
- Molecular Formula : C₁₁H₁₆ClN
- Molar Mass : ~197.70 g/mol
- Key Differences :
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride
- Structure : Cyclopropane ring directly bonded to a 3,4-difluorophenyl group.
- Stereochemistry : The (1R,2S) configuration emphasizes the importance of chirality in biological activity.
- Applications : Used in scientific research, with safety data highlighting standard precautions for handling reactive amines .
N-[(2-Nitrophenyl)methyl]cyclopropanamine
- Structure : Nitro group at the 2-position of the benzyl ring.
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molar Mass : 192.2 g/mol
- Limited safety data suggest cautious use compared to fluorinated derivatives .
Structural and Functional Analysis
Electronic and Steric Effects
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances electron-deficient aromatic systems, improving binding to targets like kinases. Chlorine’s larger size may reduce binding pocket compatibility .
- Nitro vs. Trifluoromethyl : Nitro groups increase reactivity but may reduce metabolic stability, whereas trifluoromethyl groups balance lipophilicity and stability .
Physicochemical Properties
Biological Activity
N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClFN
- Molecular Weight : 205.63 g/mol
- CAS Number : 1402222-66-5
Synthesis
The synthesis of this compound typically involves the cyclopropanation of suitable precursors, followed by hydrohalogenation to yield the hydrochloride salt. The synthetic pathways often emphasize the importance of maintaining enantiomeric purity, which can significantly influence biological activity.
Antimalarial Activity
Recent studies have demonstrated that cyclopropyl amines exhibit notable antimalarial properties. For instance, compounds structurally similar to N-(2,3,6-trifluorobenzyl)cyclopropanamine have shown varying degrees of efficacy against Plasmodium falciparum:
| Compound | EC50 (μM) | CC50 (μM) |
|---|---|---|
| W466 | 0.11 | >40 |
| W499 | 0.26 | >40 |
| N-(2,3,6-trifluorobenzyl)cyclopropanamine | TBD | TBD |
The effective concentration (EC50) indicates the concentration required to inhibit 50% of the parasite growth, while the cytotoxic concentration (CC50) indicates the concentration at which 50% of normal cell viability is lost.
The mechanism behind the antimalarial activity involves interference with the parasite's metabolic pathways. Studies indicate that cyclopropyl derivatives can disrupt mitochondrial function and inhibit key enzymes involved in energy metabolism. Whole-genome sequencing and resistance selection assays have confirmed these findings by highlighting specific genetic mutations associated with drug resistance.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the cyclopropyl group and the aromatic ring significantly impact biological activity:
- Cyclopropyl Variations : Substituting cyclopropyl with larger aliphatic groups generally results in decreased activity.
- Aromatic Substituents : The introduction of electron-withdrawing groups on the aromatic ring enhances potency against P. falciparum.
Case Study: Comparative Analysis
A comparative analysis of various derivatives demonstrates that structural modifications can lead to substantial differences in activity profiles:
| Compound | Structure | EC50 (μM) |
|---|---|---|
| A | Cyclopropyl with CF group | 0.11 |
| B | Cyclobutyl variant | 0.48 |
| C | Ethyl substitution | >10 |
This table illustrates how specific substitutions influence antimalarial potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via reductive amination or hydrogenation. Evidence from a structurally similar compound (N-(5-chloro-2-isopropylbenzyl)cyclopropanamine) suggests catalytic hydrogenation using platinum catalysts under controlled pressure (e.g., 1–5 atm H₂) in polar aprotic solvents like ethanol or THF . Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting catalyst loading (0.5–5 mol%), and maintaining temperatures between 25–60°C. Purity (≥95%) is achievable through recrystallization from ethanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns on the benzyl ring and cyclopropane moiety.
- HPLC/LC-MS with reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect byproducts.
- Elemental analysis (C, H, N, Cl, F) to validate stoichiometry.
- X-ray crystallography (if crystalline) for absolute configuration determination, particularly for enantiomeric forms .
Q. What are the stability profiles and recommended storage conditions for this compound?
- Methodology : Stability testing under varying conditions (pH, temperature, light) shows that the hydrochloride salt is hygroscopic. Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent hydrolysis and photodegradation. Monitor via periodic HPLC analysis; degradation products may include free amine or fluorobenzaldehyde derivatives .
Advanced Research Questions
Q. How do electronic effects of the 2,3,6-trifluorobenzyl group influence the compound’s reactivity in nucleophilic substitutions or cyclopropane ring-opening reactions?
- Methodology : Perform DFT calculations to map electron density distribution, focusing on the benzyl carbon’s electrophilicity. Compare reaction rates with non-fluorinated analogs in SN2 reactions (e.g., with methyl iodide). Use kinetic studies (UV-Vis or NMR monitoring) to quantify activation barriers. Fluorine’s inductive effects may enhance electrophilicity at the benzylic position but stabilize the cyclopropane ring against acid-mediated ring-opening .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated cyclopropanamine derivatives?
- Methodology : Discrepancies in IC₅₀ values (e.g., serotonin receptor binding) may arise from enantiomeric impurities or assay conditions. Strategies include:
- Chiral HPLC separation to isolate enantiomers.
- Standardized bioassays (e.g., radioligand binding with 5-HT₂A receptors) under controlled pH and temperature.
- Metabolic stability testing (hepatic microsomes) to account for in vivo degradation .
Q. How can researchers design structure-activity relationship (SAR) studies to probe the role of fluorine substitution patterns?
- Methodology : Synthesize analogs with mono-/di-/trifluorinated benzyl groups (e.g., 2-F, 3-F, or 2,4-F substitutions). Assess pharmacological parameters (e.g., logP, pKa) via shake-flask or potentiometric methods. Corrogate data with computational models (e.g., CoMFA) to identify critical substituent positions for target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
